N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide
Overview
Description
N’,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,3,3-tetracyano-4-methylcyclopentanone with dimethylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups in the compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer cyano groups.
Substitution: Substituted derivatives with different functional groups replacing the cyano groups.
Scientific Research Applications
N’,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N’,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide exerts its effects involves interactions with specific molecular targets. The cyano groups can form strong interactions with metal ions, making the compound useful in coordination chemistry. Additionally, the hydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways and molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)butanehydrazide
- N,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)ethanehydrazide
Uniqueness
N’,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide is unique due to its specific combination of cyano groups and a cyclopentyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-10-5-12(20(11(2)21)19(3)4)14(8-17,9-18)13(10,6-15)7-16/h10,12H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPUBHDCUACHAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C1(C#N)C#N)(C#N)C#N)N(C(=O)C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324864 | |
Record name | N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788977 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
361465-99-8 | |
Record name | N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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